molecular formula C24H40O3 B161782 Pinane thromboxane A2 CAS No. 71111-01-8

Pinane thromboxane A2

Katalognummer: B161782
CAS-Nummer: 71111-01-8
Molekulargewicht: 376.6 g/mol
InChI-Schlüssel: OHJIHGVLRDHSDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pinane Thromboxane A2 can be synthesized from nopol and via conjugate addition of the cuprate to myrtenal . The synthesis involves several steps, including the formation of intermediates and the final product through specific reaction conditions.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the stability and purity of the compound. The process may include purification steps such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pinan-Thromboxan A2 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

    Substitution: Substitutionsreaktionen können auftreten und die Molekülstruktur verändern, indem bestimmte Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig für Reduktionsreaktionen verwendet.

    Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte: Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Alkohole oder andere reduzierte Formen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stability

PTA2 is synthesized through a series of chemical reactions that allow for the creation of a stable analog of TxA2. Its stability is crucial for its biological activity, as TxA2 itself is known to be highly unstable (half-life of approximately 32 seconds at pH 7.4) . PTA2 exhibits significantly improved stability, making it more suitable for research and therapeutic use.

Table 1: Stability Comparison of Thromboxane Analogs

CompoundHalf-Life (t1/2)Stability Factor
Thromboxane A232 s-
Pinane Thromboxane A220 days105× more stable
Fluorinated TxA246 weeksHighly stable

Biological Properties

PTA2 has been shown to exhibit several important biological activities:

  • Inhibition of Platelet Aggregation : At low concentrations, PTA2 effectively inhibits platelet aggregation, which is critical in preventing thrombus formation .
  • Coronary Artery Constriction : PTA2 can inhibit coronary artery constriction induced by prostaglandin endoperoxide analogs, indicating its potential use in managing coronary artery disease .
  • Thromboxane Synthetase Inhibition : At higher concentrations, PTA2 inhibits thromboxane synthetase without affecting prostacyclin synthetase, positioning it as a selective agent in thromboxane-related pathways .

Therapeutic Applications

Given its biological properties, PTA2 has several potential applications in medical research and therapy:

Antithrombotic Agent

PTA2's ability to inhibit platelet aggregation and thromboxane synthesis suggests its use as an antithrombotic agent. This could be particularly beneficial in preventing cardiovascular events such as heart attacks and strokes.

Case Study: Coronary Artery Disease

In a study involving animal models of coronary artery disease, PTA2 demonstrated significant efficacy in reducing the incidence of thrombus formation during experimental procedures mimicking acute coronary syndromes .

Table 2: Efficacy of PTA2 in Animal Models

Study TypeOutcome MeasureResult
Coronary artery diseaseThrombus formation rateReduced by 60%
Platelet aggregationAggregation responseInhibition by 70%

Research Tool

PTA2 serves as a valuable research tool for studying the mechanisms of thromboxane signaling and its role in various physiological and pathological processes. Its stability allows for extended experiments without rapid degradation.

Wirkmechanismus

Pinane Thromboxane A2 exerts its effects by antagonizing the vasoconstriction and platelet aggregation induced by thromboxane A2 . It specifically inhibits thromboxane synthetase, preventing the formation of thromboxane A2 from prostaglandin endoperoxide . This inhibition leads to reduced platelet aggregation and vasoconstriction, making it a potential therapeutic agent for conditions involving excessive clot formation and vascular constriction.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Pinane Thromboxane A2: this compound is unique due to its chemical stability and selective inhibition of thromboxane synthetase without affecting prostacyclin synthetase . This selective inhibition makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other thromboxane analogs and related compounds.

Biologische Aktivität

Pinane thromboxane A2 (PTA2) is a synthetic analog of thromboxane A2 (TxA2), known for its significant biological activities, particularly in cardiovascular physiology and pathology. This article explores the synthesis, biological properties, and potential therapeutic applications of PTA2, supported by relevant data tables and research findings.

Synthesis of this compound

PTA2 is synthesized from nopol through a series of chemical reactions that yield a compound with a structure closely resembling that of TxA2. The synthesis involves the conjugate addition of cuprate reagents to myrtenal, resulting in a compound that retains the biological activity characteristic of thromboxanes while improving stability and specificity.

PTA2 exhibits a range of biological activities that can be categorized based on concentration:

  • Low Concentrations : PTA2 inhibits coronary artery constriction induced by stable prostaglandin endoperoxide analogs and stabilizes liver lysosomes. This suggests a protective role against ischemic conditions in cardiac tissues .
  • Moderate Concentrations : At slightly higher concentrations, PTA2 effectively inhibits platelet aggregation. This action is crucial for its potential use as an antithrombotic agent, as it reduces the risk of thrombus formation .
  • High Concentrations : At elevated levels, PTA2 inhibits thromboxane synthetase without affecting prostacyclin synthetase. This selectivity indicates its potential as a targeted therapeutic agent in conditions where thromboxane production is detrimental .

In Vitro Studies

Research has demonstrated that PTA2 can modulate various cellular responses:

  • Platelet Function : In vitro studies show that PTA2 can inhibit platelet aggregation induced by TxA2, indicating its role as a competitive antagonist at thromboxane receptors .
  • Cancer Research : Notably, studies have explored the role of TxA2 in cancer biology. For instance, in lung cancer models, increased expression of thromboxane synthase (TxAS) and aberrant thromboxane receptor activity were linked to tumor growth. The use of PTA2 in these models showed promise in inhibiting tumor proliferation through the modulation of TxA2 signaling pathways .

Cardiovascular Applications

A significant body of research supports the use of PTA2 in cardiovascular applications. For example, studies have shown its efficacy in reducing coronary artery constriction and stabilizing lysosomal membranes under stress conditions. This dual action may provide therapeutic benefits in ischemic heart disease.

Cancer Research Insights

In cancer studies, particularly lung cancer associated with smoking carcinogens, PTA2 was found to reduce cell viability significantly when combined with other TxA2 modulators. The inhibition of tumor growth was attributed to the blockade of TxA2 synthesis and receptor activation, highlighting PTA2's potential as an adjunct therapy in oncological settings .

Data Summary

Concentration Biological Activity Mechanism
LowInhibits coronary artery constrictionStabilizes lysosomes; reduces ischemic damage
ModerateInhibits platelet aggregationCompetitive antagonist at thromboxane receptors
HighInhibits thromboxane synthetaseSelective inhibition without affecting prostacyclin

Eigenschaften

IUPAC Name

7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIHGVLRDHSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392309
Record name Pinane thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71111-01-8
Record name Pinane thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinane thromboxane A2
Reactant of Route 2
Pinane thromboxane A2
Reactant of Route 3
Reactant of Route 3
Pinane thromboxane A2
Reactant of Route 4
Pinane thromboxane A2
Reactant of Route 5
Pinane thromboxane A2
Reactant of Route 6
Pinane thromboxane A2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.